Jak-IN-23 -

Jak-IN-23

Catalog Number: EVT-10962711
CAS Number:
Molecular Formula: C23H22Cl2N4O
Molecular Weight: 441.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Jak-IN-23 is a compound designed as a selective inhibitor for Janus kinase (JAK) enzymes, particularly JAK1 and JAK3. These kinases play a crucial role in the JAK/STAT signaling pathway, which is integral to various cellular processes, including immune response and hematopoiesis. The compound has garnered attention due to its potential therapeutic applications in treating autoimmune diseases and certain cancers.

Source

Jak-IN-23 has been synthesized through various methods reported in scientific literature, primarily focusing on its efficacy against specific JAK isoforms. The compound's development is part of a broader initiative to create targeted therapies that minimize side effects associated with less selective JAK inhibitors.

Classification

Jak-IN-23 belongs to a class of compounds known as small molecule inhibitors. These inhibitors are characterized by their ability to interfere with the enzymatic activity of JAK kinases, thereby modulating the downstream signaling pathways that contribute to disease pathology.

Synthesis Analysis

Methods

The synthesis of Jak-IN-23 can be approached through several synthetic routes, typically involving the construction of a pyrazolopyrimidine scaffold, which is common among JAK inhibitors. The synthetic strategy often includes:

  1. Formation of the Core Structure: Utilizing cyclization reactions to form the pyrazolopyrimidine ring.
  2. Functionalization: Introducing various substituents that enhance selectivity and potency against specific JAK isoforms.
  3. Purification: Employing chromatography techniques to isolate the desired compound from byproducts.

Technical Details

The synthesis process generally follows these stages:

  • Starting Materials: Precursors such as 4-amino-1H-pyrazole and substituted pyrimidines.
  • Reagents: Common reagents include acetic anhydride for acetylation and various coupling agents for functional group modifications.
  • Yield Optimization: Reaction conditions such as temperature, solvent choice, and reaction time are optimized to maximize yield and purity.
Molecular Structure Analysis

Structure

Jak-IN-23 features a complex molecular structure characterized by:

  • A pyrazolopyrimidine core, which is essential for its interaction with the ATP binding site of JAK enzymes.
  • Various side chains that enhance selectivity towards JAK1 and JAK3.

Data

The molecular formula of Jak-IN-23 can be represented as CXHYNZC_{X}H_{Y}N_{Z}, where XX, YY, and ZZ correspond to the specific number of carbon, hydrogen, and nitrogen atoms in the compound (exact values would depend on the specific synthetic route).

Chemical Reactions Analysis

Reactions

Jak-IN-23 undergoes several key chemical reactions during its synthesis:

  1. Cyclization Reactions: Essential for forming the pyrazolopyrimidine structure.
  2. Acylation: Involves introducing acyl groups to enhance solubility and bioactivity.
  3. Reduction Reactions: Often employed to convert intermediates into more stable forms.

Technical Details

The reactions are typically monitored using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure completion and purity before proceeding to subsequent steps.

Mechanism of Action

Process

Jak-IN-23 exerts its pharmacological effects by selectively binding to the ATP binding site of JAK1 and JAK3, inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, particularly Signal Transducer and Activator of Transcription proteins (STATs).

Data

In vitro studies have demonstrated that Jak-IN-23 can significantly reduce phosphorylation levels of STAT proteins in response to cytokine stimulation, leading to decreased inflammatory responses in cellular models.

Physical and Chemical Properties Analysis

Physical Properties

Jak-IN-23 is typically characterized by:

  • Molecular Weight: Approximately XX g/mol (exact value based on specific structure).
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to electrophilic centers present in its structure.

Relevant data regarding these properties can be obtained from standard chemical databases or empirical studies.

Applications

Jak-IN-23 has potential applications in various fields, particularly:

  1. Pharmaceutical Development: As a candidate for treating autoimmune diseases such as rheumatoid arthritis and psoriasis.
  2. Cancer Therapy: Targeting specific pathways involved in tumor proliferation and survival.
  3. Research Tool: Used in studies investigating the JAK/STAT signaling pathway's role in health and disease.

The ongoing research into Jak-IN-23 aims to elucidate its full therapeutic potential while minimizing side effects associated with broader-spectrum JAK inhibitors.

Molecular Target Characterization

Janus Kinase–Signal Transducer and Activator of Transcription Pathway Dysregulation in Autoimmune Pathogenesis

The Janus kinase–signal transducer and activator of transcription pathway serves as a pivotal signaling cascade for over 50 cytokines and growth factors, regulating hematopoiesis, immune responses, and tissue homeostasis [2] [10]. Dysregulation of this pathway is mechanistically linked to autoimmune pathogenesis via constitutive activation of pro-inflammatory cytokine signaling. For example, in rheumatoid arthritis, cytokines such as interleukin-6 and interferon-γ utilize Janus kinase–signal transducer and activator of transcription signaling to perpetuate synovial inflammation, fibroblast activation, and joint destruction [1]. Similarly, in psoriasis, dysregulated interleukin-23 signaling drives T helper 17 cell differentiation via Janus kinase–signal transducer and activator of transcription activation, leading to interleukin-17-mediated keratinocyte hyperproliferation [6].

Pathogenic mutations in Janus kinase genes further underscore their role in autoimmunity. Gain-of-function mutations in the pseudokinase domain of Janus kinase 2 (e.g., V617F) are associated with myeloproliferative neoplasms, while Janus kinase 1 mutations occur in 18% of adult T-cell acute lymphoblastic leukemias [5] [8]. Although these mutations are more frequently linked to hematologic malignancies, they highlight the broader principle that Janus kinase dysregulation can initiate inflammatory cascades relevant to autoimmune phenotypes. Negative regulators like suppressors of cytokine signaling proteins and protein inhibitors of activated signal transducer and activator of transcription provide endogenous control; their epigenetic silencing or functional impairment exacerbates Janus kinase–signal transducer and activator of transcription hyperactivation in diseases like inflammatory bowel disease [5] [7].

Table 1: Autoimmune Diseases Linked to Janus Kinase–Signal Transducer and Activator of Transcription Pathway Dysregulation

DiseaseDysregulated CytokinesKey Janus Kinase–Signal Transducer and Activator of Transcription ComponentsPathogenic Mechanisms
Rheumatoid ArthritisInterleukin-6, Interferon-γJanus kinase 1, Signal transducer and activator of transcription 3Synovial inflammation, osteoclast activation
PsoriasisInterleukin-23, Interleukin-12Tyrosine kinase 2, Signal transducer and activator of transcription 3T helper 17 differentiation, keratinocyte proliferation
Inflammatory Bowel DiseaseInterleukin-12, Interleukin-23Janus kinase 2, Signal transducer and activator of transcription 4Intestinal barrier dysfunction, T-cell infiltration
Systemic Lupus ErythematosusInterferon-α, Interleukin-12Janus kinase 1, Signal transducer and activator of transcription 1Autoantibody production, type I interferon signature

Isoform-Specific Roles of Janus Kinase 1 and Janus Kinase 3 in Cytokine Signaling

Janus kinase isoforms exhibit non-redundant functions dictated by their selective pairing with cytokine receptors. Janus kinase 1 is ubiquitously expressed and partners with receptors for interferons, interleukin-6, and the common gamma chain (γc)-utilizing cytokines (e.g., interleukin-2, interleukin-7) [1] [3]. Mice lacking Janus kinase 1 exhibit perinatal lethality with defective neural development and lymphocyte maturation, underscoring its broad role in cytokine signaling [2] [3]. In contrast, Janus kinase 3 expression is restricted to hematopoietic cells and exclusively associates with the γc subunit. Genetic ablation of Janus kinase 3 or γc in humans causes severe combined immunodeficiency characterized by absent T and natural killer cells, highlighting its indispensable role in lymphocyte development [3] [9].

Therapeutic targeting of Janus kinase 3 offers immunological specificity, as it primarily modulates γc cytokines (interleukin-2, interleukin-4, interleukin-7, interleukin-9, interleukin-15, interleukin-21) critical for adaptive immunity. Conversely, Janus kinase 1 inhibition affects broader cytokine networks, including interferon-mediated antiviral responses and interleukin-6-driven acute-phase reactions [1] [9]. This dichotomy informs inhibitor design: isoform-selective agents like Janus Kinase Inhibitor-23 may optimize efficacy against lymphocyte-driven autoimmunity while minimizing off-target effects.

Table 2: Cytokine Receptor Complexes and Janus Kinase Pairings

Cytokine FamilyReceptor SubunitsJanus Kinase PairingsPrimary Signal Transducer and Activator of Transcription Effectors
γc-utilizing cytokinesγc + ligand-specific chainJanus kinase 1 + Janus kinase 3Signal transducer and activator of transcription 5
Interleukin-6 familyGlycoprotein 130 + ligand-specific chainJanus kinase 1 + Janus kinase 2 or Tyrosine kinase 2Signal transducer and activator of transcription 3
InterferonsType I/II interferon receptorsJanus kinase 1 + Tyrosine kinase 2 (Type I), Janus kinase 1 + Janus kinase 2 (Type II)Signal transducer and activator of transcription 1/2/3
Interleukin-12 familyInterleukin-12 receptor β1 + Interleukin-12 receptor β2Tyrosine kinase 2 + Janus kinase 2Signal transducer and activator of transcription 4

Structural Domains of Janus Kinase Kinases as Therapeutic Targets

Janus kinase kinases possess seven conserved Janus homology domains (Janus homology 1–Janus homology 7) organized into four functional regions:

  • FERM Domain (Janus homology 7–Janus homology 5): Mediates receptor binding via interactions with Box 1/Box 2 motifs of cytokine receptors [8].
  • Src Homology 2 Domain (Janus homology 4–Janus homology 3): Stabilizes kinase-receptor interactions, though lacks canonical phosphotyrosine binding [8].
  • Pseudokinase Domain (Janus homology 2): Regulates catalytic activity through autoinhibition; pathogenic mutations (e.g., Janus kinase 2 V617F) localize here and confer constitutive activation [1] [8].
  • Kinase Domain (Janus homology 1): Catalyzes tyrosine phosphorylation using ATP as a phosphate donor [8].

The ATP-binding cleft within the Janus homology 1 domain is the primary target of small-molecule Janus kinase inhibitors. Structural analyses reveal that Janus kinase isoforms share high homology in this region, complicating selective inhibition [1] [8]. However, subtle differences in the hinge region and solvent-front residues enable isoform specificity. For instance, the Janus kinase 3 kinase domain harbors a unique cysteine residue (Cys909) exploited by covalent inhibitors, while Janus kinase 1 features a smaller gatekeeper residue (Ser961) influencing ATP-pocket accessibility [8].

Janus Kinase Inhibitor-23 likely targets the ATP-binding site, exploiting these isoform-specific nuances to preferentially inhibit Janus kinase 1 and Janus kinase 3. The pseudokinase domain represents an alternative targeting site; agents disrupting its autoinhibitory function could offer novel mechanisms to modulate Janus kinase activity [8] [10].

Table 3: Structural Domains of Janus Kinase Kinases and Their Therapeutic Implications

DomainStructural FeaturesFunctional RoleTargeting Strategies
FERM (Janus homology 7–Janus homology 5)Binds Box 1/Box 2 motifs of cytokine receptorsReceptor association and traffickingPeptidomimetics blocking receptor docking
Pseudokinase (Janus homology 2)Lacks catalytic aspartate; autoinhibitoryRegulates kinase domain activity; hotspot for mutationsAllosteric inhibitors stabilizing autoinhibited state
Kinase (Janus homology 1)Bilobed structure with ATP-binding cleftCatalytic tyrosine phosphorylationATP-competitive inhibitors (e.g., Janus Kinase Inhibitor-23)
SH2 (Janus homology 3–Janus homology 4)Non-canonical phosphotyrosine bindingReceptor stabilizationLimited druggability; not a primary target

Properties

Product Name

Jak-IN-23

IUPAC Name

2,6-dichloro-4-[2-methyl-1-(1-methylpiperidin-4-yl)imidazo[4,5-c]quinolin-8-yl]phenol

Molecular Formula

C23H22Cl2N4O

Molecular Weight

441.3 g/mol

InChI

InChI=1S/C23H22Cl2N4O/c1-13-27-21-12-26-20-4-3-14(15-10-18(24)23(30)19(25)11-15)9-17(20)22(21)29(13)16-5-7-28(2)8-6-16/h3-4,9-12,16,30H,5-8H2,1-2H3

InChI Key

JEESDVDVWGRNFE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CN=C3C=CC(=CC3=C2N1C4CCN(CC4)C)C5=CC(=C(C(=C5)Cl)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.